molecular formula C18H17N3OS B12898307 N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide CAS No. 920513-54-8

N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B12898307
CAS No.: 920513-54-8
M. Wt: 323.4 g/mol
InChI Key: DTMGPLRQELSUIL-UHFFFAOYSA-N
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Description

N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoquinoline ring, a phenyl ring substituted with a methylthio group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of Methylthio Group: The phenyl ring is functionalized with a methylthio group via nucleophilic substitution, using reagents like methylthiolate.

    Coupling Reaction: The isoquinoline derivative is then coupled with the methylthio-substituted phenylamine through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors, leading to changes in cellular signaling pathways.

    Pathway Involvement: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide can be compared with other similar compounds, such as:

    N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)ethanamide: Differing by the length of the carbon chain in the acetamide moiety.

    N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)propionamide: Featuring a propionamide group instead of an acetamide group.

    N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)butyramide: Containing a butyramide group, which may affect its chemical properties and biological activities.

Properties

CAS No.

920513-54-8

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(3-methylsulfanylanilino)acetamide

InChI

InChI=1S/C18H17N3OS/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22)

InChI Key

DTMGPLRQELSUIL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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